2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
- αvβ3 Antagonists : It contributes to the synthesis of αvβ3 integrin antagonists, which play a crucial role in cancer metastasis inhibition .
- Somatostatin sst3 Receptor Antagonists : Researchers have utilized this compound to create potent and selective somatostatin sst3 receptor antagonists .
Organic Synthesis
The compound’s unique structure makes it useful for organic synthesis:
- Protodeboronation : In catalytic protodeboronation reactions, 5-bromo-2-methoxypyridine has been employed to generate various homologated boronic esters .
Boron Reagents in Suzuki–Miyaura Coupling
Considering its boron functionality, this compound is relevant to Suzuki–Miyaura coupling reactions:
- Boron Reagents : It falls into the category of boron reagents, which are essential for cross-coupling reactions. These reagents facilitate the formation of carbon-carbon bonds and have applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of action
Compounds like “2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” often target proteins or enzymes in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of action
The compound could interact with its target through various types of chemical bonds, such as ionic or covalent bonds, or through intermolecular forces like hydrogen bonding or van der Waals interactions .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, its absorption could be influenced by its solubility, its distribution could be affected by its size and polarity, its metabolism could be determined by its chemical stability, and its excretion could be influenced by its solubility and size .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of a certain molecule in the cell .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c1-25-15-4-5-17(19)16(9-15)18(24)21-7-8-23-12-14(11-22-23)13-3-2-6-20-10-13/h2-6,9-12H,7-8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYHWSYSMZJUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
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